An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Magnesium Trihydrate
An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Magnesium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esomeprazole (B1671258), the S-enantiomer of omeprazole, is a widely prescribed proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. The magnesium trihydrate salt of esomeprazole is the common pharmaceutical form, valued for its improved stability. A thorough understanding of its physicochemical properties is paramount for the development of robust, stable, and bioavailable dosage forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of esomeprazole magnesium trihydrate, including its solubility, stability, polymorphism, and spectroscopic properties. Detailed experimental protocols for the determination of these properties are provided, along with a visualization of its mechanism of action.
General Physicochemical Properties
Esomeprazole magnesium trihydrate is a white to slightly colored crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Name | bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl) magnesium trihydrate |
| Molecular Formula | (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O[1] |
| Molecular Weight | 767.2 g/mol (trihydrate)[1][2], 713.1 g/mol (anhydrous)[1][3] |
| Appearance | White to slightly colored or off-white crystalline powder[1] |
| Melting Point | Decomposes between 182-191°C[2] |
| pKa | pKa₁ = 4.2, pKa₂ = 9.0[1][4] |
| Log P (Octanol/Water) | 2.39[1] |
| Specific Optical Rotation | [α]D²⁰ = -131.5° (c=0.5% in methanol)[1][5] |
Solubility Profile
The solubility of esomeprazole magnesium trihydrate is a critical factor influencing its dissolution and subsequent absorption. It is sparingly soluble in aqueous solutions and exhibits pH-dependent solubility.
| Solvent | Solubility |
| Water | Slightly soluble / Sparingly soluble[1][6] |
| Methanol | Soluble[1][6] |
| Ethanol | Soluble (~1 mg/mL)[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~20 mg/mL)[1] |
| Dimethylformamide (DMF) | Soluble (~25 mg/mL)[1] |
| Heptane | Practically insoluble[1][6] |
Stability Profile
A key characteristic of esomeprazole is its instability in acidic environments and relative stability in neutral to alkaline conditions. This pH-dependent stability is a cornerstone of its formulation design, necessitating enteric-coated or delayed-release dosage forms to protect the active pharmaceutical ingredient (API) from the acidic milieu of the stomach.[3][7]
| Condition | Stability |
| Acidic (pH < 4) | Highly labile, rapid degradation[1] |
| Alkaline (pH > 6.8) | Acceptable stability[1] |
| Aqueous Buffer (pH 6.8) | Half-life of ~19-20 hours at 25°C, ~8-10 hours at 37°C[1][3] |
| Oxidative Stress | Significant degradation[1] |
| Accelerated Stability (40°C / 75% RH) | Subject to degradation, requires protective packaging.[3][4] |
| Photolytic Stress | Degradation occurs upon exposure to light. |
Polymorphism and Thermal Analysis
Esomeprazole magnesium can exist in various solid-state forms, including crystalline polymorphs and an amorphous form.[1] The trihydrate is a common crystalline form. The different polymorphic forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.
| Analytical Technique | Observation |
| Powder X-Ray Diffraction (PXRD) | The trihydrate form exhibits a characteristic diffraction pattern. Different polymorphs (e.g., dihydrate forms A and B) can be identified and quantified by their unique PXRD peaks.[8][9][10] |
| Differential Scanning Calorimetry (DSC) | The amorphous form shows an endothermic peak around 202-205°C. Solvated forms exhibit an exothermic peak characteristic of decomposition around 200°C.[1] |
| Thermogravimetric Analysis (TGA) | For a water/1-butanol solvate, an initial mass loss corresponding to desolvation is observed, followed by decomposition at higher temperatures (starting around 200°C).[1] |
Spectroscopic Properties
Spectroscopic techniques are fundamental for the identification and quantification of esomeprazole magnesium trihydrate.
| Technique | Wavelength (λmax) |
| UV-Visible Spectrophotometry | ~280-305 nm in various solvents (e.g., methanol, phosphate (B84403) buffer)[1][11][12] |
| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to its functional groups, including N-H, C=N, S=O, and aromatic C-H stretching. |
Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase
Esomeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a sulphenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), leading to irreversible inhibition of the pump. This action is the final step in the pathway of gastric acid secretion.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. mcgill.ca [mcgill.ca]
- 7. prezi.com [prezi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
